Lipophilicity (XLogP3-AA) Modulation via Cyclohexyl Substitution
The target compound exhibits a computed XLogP3-AA of 2.1, which is 0.7 to 1.9 log units lower than direct aryl-substituted analogs bearing a 4-methoxyphenyl or 4-(ethylsulfonyl)phenyl group at the oxadiazole 5-position [1]. This reduction in lipophilicity is attributable to the saturated cyclohexyl ring, offering a differentiated PK and solubility profile within the same chemotype.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide (XLogP3-AA: ~2.8); N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide (XLogP3-AA: ~4.0) |
| Quantified Difference | ΔXLogP3-AA = -0.7 to -1.9 |
| Conditions | Computed via XLogP3 3.0 algorithm in PubChem release 2025.09.15 |
Why This Matters
Lower lipophilicity generally correlates with improved solubility, reduced off-target binding, and better developability, making this compound a preferred choice for assays where high lipophilicity confounds results.
- [1] PubChem. Computed Properties for N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide (CID 49670236) and selected analogs. National Center for Biotechnology Information (2025). View Source
